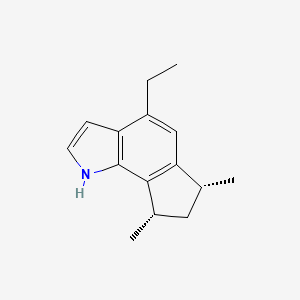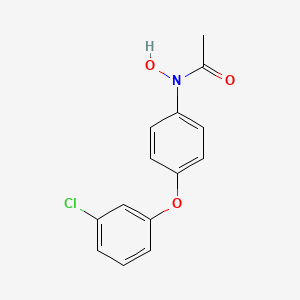
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a chlorophenoxy group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with 4-nitrophenyl acetate to form 4-(3-chlorophenoxy)phenyl acetate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: This compound shares a similar acetamide structure but lacks the chlorophenoxy and hydroxy groups.
N-Acetoxy-N-[4-(3-chlorophenoxy)phenyl]acetamide: This compound has an acetoxy group instead of a hydroxy group.
Uniqueness
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is unique due to the presence of both the chlorophenoxy and hydroxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
103429-69-2 |
|---|---|
Formule moléculaire |
C14H12ClNO3 |
Poids moléculaire |
277.70 g/mol |
Nom IUPAC |
N-[4-(3-chlorophenoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-5-7-13(8-6-12)19-14-4-2-3-11(15)9-14/h2-9,18H,1H3 |
Clé InChI |
NURXWYZTGPPLBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


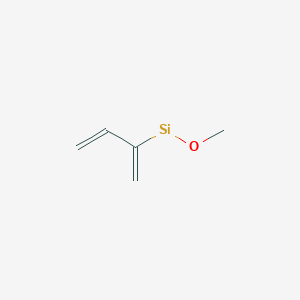
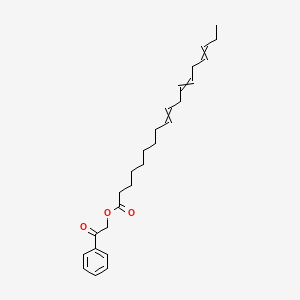
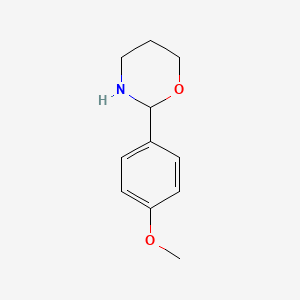
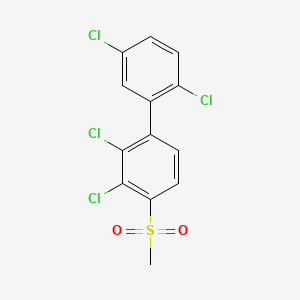

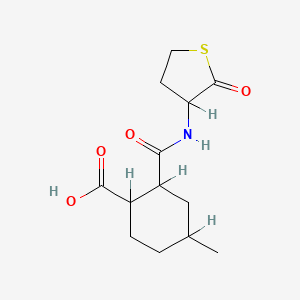

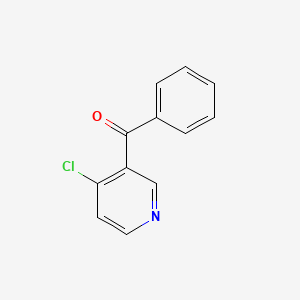
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

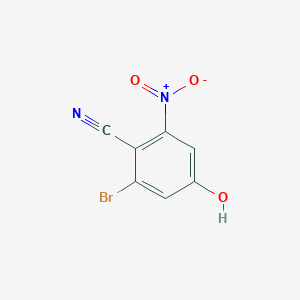
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

